molecular formula C16H16BNO3 B13999224 N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide

N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide

Cat. No.: B13999224
M. Wt: 281.1 g/mol
InChI Key: KKINOSUXQSTPDY-UHFFFAOYSA-N
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Description

N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide is a compound with a unique structure that includes a benzoxaborole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide typically involves the reaction of 1-hydroxy-7-methyl-3H-2,1-benzoxaborole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzoxaborole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoxaborole derivatives.

Scientific Research Applications

N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]pyrazine-2-carboxylic acid
  • N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide

Uniqueness

N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide stands out due to its specific structural features and the presence of both benzoxaborole and benzamide moieties. This unique combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C16H16BNO3

Molecular Weight

281.1 g/mol

IUPAC Name

N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)-4-methylbenzamide

InChI

InChI=1S/C16H16BNO3/c1-10-3-5-12(6-4-10)16(19)18-14-8-7-13-9-21-17(20)15(13)11(14)2/h3-8,20H,9H2,1-2H3,(H,18,19)

InChI Key

KKINOSUXQSTPDY-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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